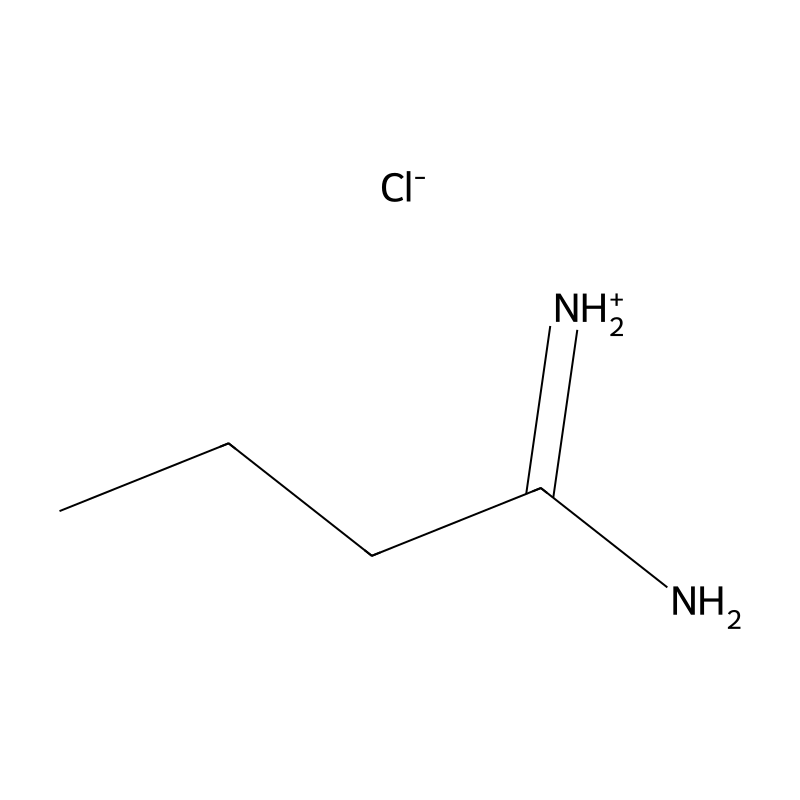

Butyramidine, hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Butyramidine hydrochloride is an organic compound with the molecular formula and a molecular weight of 122.6 g/mol. It typically appears as a white or off-white powder that is hygroscopic, meaning it readily absorbs moisture from the air. The compound is soluble in water and methanol but insoluble in acetone, indicating its polar nature. Butyramidine hydrochloride is primarily utilized as a reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives, which are significant in pharmaceutical research and development.

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, leading to products like butyramide.

- Reduction: The compound can undergo reduction reactions using agents such as lithium aluminum hydride, producing butylamine.

- Substitution: This reaction type replaces one atom or group of atoms within the compound with another, facilitated by nucleophiles or electrophiles under specific conditions.

Common reagents employed in these reactions include potassium permanganate for oxidation and various reducing agents for reduction processes.

Butyramidine hydrochloride exhibits notable biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as gene expression and metabolism. For instance, it affects fatty acid metabolism by modulating gene expression related to this pathway. Additionally, its mechanism of action may involve blocking acetylcholine binding, which could restore neurotransmission balance in specific neural contexts .

The compound is also investigated for its potential therapeutic applications due to its interactions with biological pathways involving amide and imine groups.

Synthetic Routes

Butyramidine hydrochloride can be synthesized through several methods:

- Reaction of Butyronitrile with Hydrogen Chloride: This method involves treating butyronitrile with hydrogen chloride gas followed by ammonia addition.

- Reaction of Butyramide with Hydrochloric Acid: Under controlled conditions, butyramide reacts with hydrochloric acid to yield butyramidine hydrochloride.

Industrial Production

In industrial settings, large-scale reactors are employed to optimize yield and purity. The processes are carefully monitored for parameters such as temperature and pressure to ensure efficient production.

Butyramidine hydrochloride finds applications across various fields:

- Organic Synthesis: It serves as a reagent for synthesizing new pyrimidine derivatives.

- Biological Research: The compound is used in studies related to DNA synthesis and methylation.

- Pharmaceutical Development: It acts as an intermediate in drug synthesis and the development of new pharmaceutical compounds .

Studies on the interactions of butyramidine hydrochloride reveal its capacity to influence various biochemical pathways. For example, it has been shown to impact the expression of genes associated with metabolic processes in different cell types. Additionally, its ability to bind selectively to certain proteins indicates potential roles in therapeutic applications targeting specific diseases.

Similar Compounds- Butyramide: The amide of butyric acid (C₃H₇CONH₂), which lacks the hydrochloride component.

- Butanimidamide: A related compound that shares functional groups similar to those found in butyramidine hydrochloride.

- Butyramidinium Chloride: Closely related structurally and functionally, possessing similar chemical properties.

Uniqueness

Butyramidine hydrochloride stands out due to its specific reactivity profile and solubility characteristics. Its versatility as a reagent in organic synthesis and its unique interactions within biological systems highlight its significance compared to other compounds in its class .